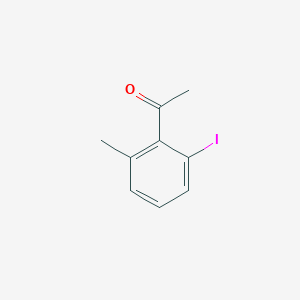
1-(2-Iodo-6-methylphenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Iodo-6-methylphenyl)ethan-1-one is an organic compound with the molecular formula C9H9IO It is a derivative of acetophenone, where the phenyl ring is substituted with an iodine atom at the 2-position and a methyl group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Iodo-6-methylphenyl)ethan-1-one typically involves the iodination of 6-methylacetophenone. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under controlled conditions to ensure selective iodination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Iodo-6-methylphenyl)ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to facilitate nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Major Products Formed
Substitution Reactions: Products may include 1-(2-substituted-6-methylphenyl)ethan-1-one derivatives.
Oxidation Reactions: Products may include 1-(2-iodo-6-methylphenyl)ethanoic acid.
Reduction Reactions: Products may include 1-(2-iodo-6-methylphenyl)ethanol.
Applications De Recherche Scientifique
1-(2-Iodo-6-methylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving the modification of biological molecules, such as proteins and nucleic acids, through iodination.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2-Iodo-6-methylphenyl)ethan-1-one depends on its specific application. In general, the compound can interact with molecular targets through its iodine and carbonyl functional groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions, affecting the activity and function of the target molecules. The exact pathways involved may vary depending on the specific context and application.
Comparaison Avec Des Composés Similaires
1-(2-Iodo-6-methylphenyl)ethan-1-one can be compared with other similar compounds, such as:
1-(4-Iodo-2,6-dimethylphenyl)ethan-1-one: This compound has a similar structure but with the iodine atom at the 4-position instead of the 2-position.
1-(2-Bromo-6-methylphenyl)ethan-1-one: This compound has a bromine atom instead of an iodine atom at the 2-position.
1-(2-Iodo-4-methylphenyl)ethan-1-one: This compound has the methyl group at the 4-position instead of the 6-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C9H9IO |
|---|---|
Poids moléculaire |
260.07 g/mol |
Nom IUPAC |
1-(2-iodo-6-methylphenyl)ethanone |
InChI |
InChI=1S/C9H9IO/c1-6-4-3-5-8(10)9(6)7(2)11/h3-5H,1-2H3 |
Clé InChI |
MGXYFGHUEBSNCR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)I)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



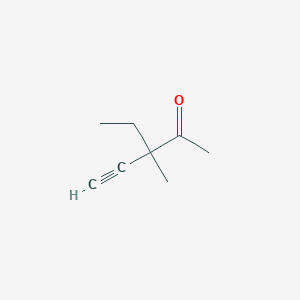
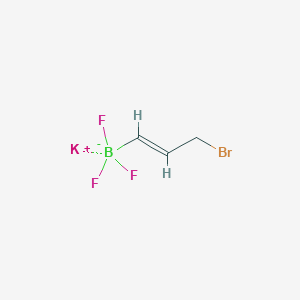
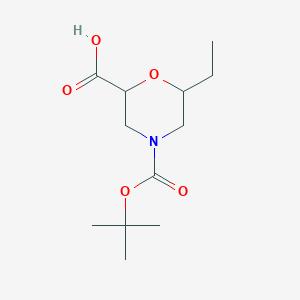
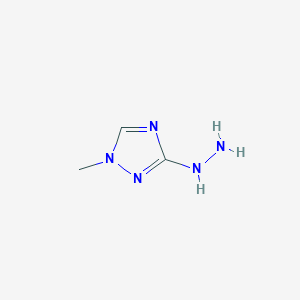
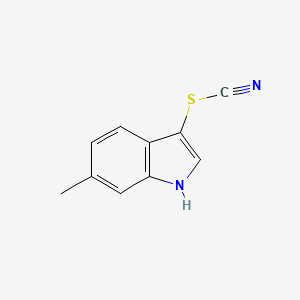
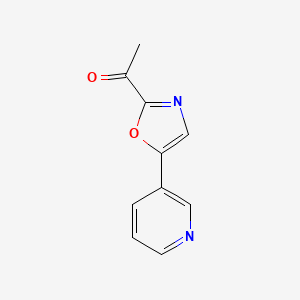
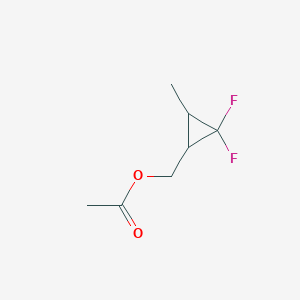
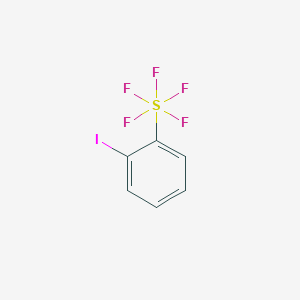
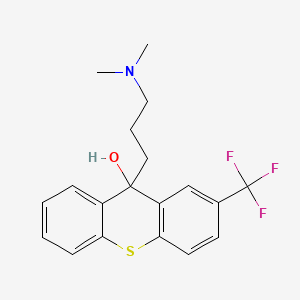
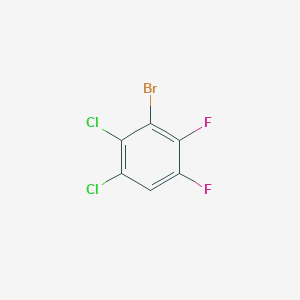
![3-Fluoro-5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15200760.png)
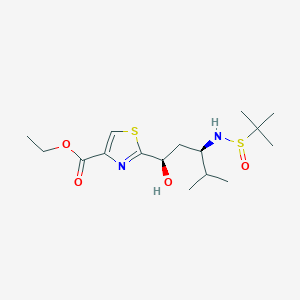
![N-[(1R)-1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride](/img/structure/B15200765.png)
